Dibenzylamine penicillin G
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Overview
Description
N-benzyl-1-phenylmethanamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-phenylmethanamine involves the reaction of benzylamine with benzaldehyde under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
For 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid , the synthesis involves multiple steps, including the formation of intermediate compounds. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of these compounds involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring the purity and yield of the final product. The process may also involve purification steps such as crystallization, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-phenylmethanamine: undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve controlled temperature, pressure, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of N-benzyl-1-phenylmethanamine can produce benzaldehyde and benzyl alcohol, while reduction can yield benzylamine .
Scientific Research Applications
N-benzyl-1-phenylmethanamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-1-phenylmethanamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-benzyl-1-phenylmethanamine: can be compared with other similar compounds, such as N,N-dimethylbenzylamine and N-benzyl-N-methyl-1-phenylmethanamine . These compounds share structural similarities but differ in their chemical properties and applications. For example, N,N-dimethylbenzylamine is used as a catalyst in the formation of polyurethane foams and epoxy resins, while N-benzyl-N-methyl-1-phenylmethanamine is used in organic synthesis and as a reagent in various chemical reactions .
Properties
CAS No. |
7173-27-5 |
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Molecular Formula |
C30H33N3O4S |
Molecular Weight |
531.7 g/mol |
IUPAC Name |
N-benzyl-1-phenylmethanamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O4S.C14H15N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,15H,11-12H2/t11-,12+,14-;/m1./s1 |
InChI Key |
UPYLDHVPOPTZGP-LQDWTQKMSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCC2=CC=CC=C2 |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
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